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Heliotrine N-Oxide-D3

Cat. No.: B1163170
M. Wt: 332.41
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Pyrrolizidine (B1209537) Alkaloid Structural Classes and Botanical Occurrence

Pyrrolizidine alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores. mdpi.comresearchgate.net To date, over 660 PAs and their N-oxides have been identified in more than 6,000 plant species. acs.orgmdpi.comlgcstandards.com They are particularly prevalent in the botanical families Asteraceae (e.g., Senecio genus), Boraginaceae (e.g., Heliotropium genus), and Fabaceae (e.g., Crotalaria genus). researchgate.netphytolab.comtandfonline.com

Chemically, PAs are esters composed of a necine base and one or more necic acids. nih.govresearchgate.net The necine base is a bicyclic amino alcohol containing a pyrrolizidine nucleus. mdpi.com The structural diversity of PAs arises from the different types of necine bases, the variety of necic acids, and the nature of the ester linkage. nih.govnih.gov Based on the structure of the necine base, PAs are typically classified into four main groups: retronecine, heliotridine (B129409), otonecine, and platynecine. nih.gov The heliotrine-type, to which heliotrine (B1673042) belongs, is characteristically produced by Heliotropium species. tandfonline.com

Significance of N-Oxidation in Pyrrolizidine Alkaloid Chemical Biology

In many plants, pyrrolizidine alkaloids predominantly exist as their corresponding N-oxides (PANOs). mdpi.comnih.gov The N-oxidation of the tertiary nitrogen in the necine base is a critical transformation that significantly alters the molecule's properties. mdpi.comnih.gov This conversion results in compounds that are highly water-soluble and generally considered less toxic than their tertiary amine counterparts. mdpi.commdpi.com

Role of Stable Isotope-Labeled Pyrrolizidine Alkaloid N-Oxides in Contemporary Chemical Analysis

In modern quantitative analysis, particularly in methods utilizing mass spectrometry (MS), stable isotope-labeled (SIL) compounds are invaluable as internal standards. scispace.comnih.govscioninstruments.com SIL internal standards are molecules where one or more atoms have been replaced with their heavy, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). scioninstruments.comacanthusresearch.com

The fundamental advantage of using a SIL analog as an internal standard is that its chemical and physical properties are nearly identical to the analyte being measured. acanthusresearch.combund.de This means it behaves similarly during sample preparation, extraction, and chromatographic separation. scioninstruments.com However, due to the mass difference, the SIL standard can be distinguished from the unlabeled analyte by the mass spectrometer. scioninstruments.comacanthusresearch.com This allows for highly accurate and precise quantification, as the internal standard effectively corrects for variations in sample processing, matrix effects, and instrument response. scispace.comscioninstruments.com The use of SIL internal standards is considered the gold standard in quantitative bioanalysis and trace organic analysis using liquid chromatography-mass spectrometry (LC-MS). nih.govlgcstandards.com

Research Scope and Methodological Focus for Heliotrine N-Oxide-D3

This compound is the deuterium-labeled analog of Heliotrine N-oxide. pharmaffiliates.com Its primary role in academic and analytical research is to serve as a stable isotope-labeled internal standard for the accurate quantification of Heliotrine N-oxide in various sample matrices. pharmaffiliates.comaoac.org

The methodological focus for this compound is centered on advanced analytical techniques, specifically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). acs.orgaoac.orgresearchgate.net In these methods, a known quantity of this compound is added to a sample at the beginning of the analytical procedure. lgcstandards.com By comparing the mass spectrometer's response for the unlabeled Heliotrine N-oxide to that of the labeled this compound standard, researchers can precisely determine the concentration of the target analyte. scioninstruments.com

Research applications include metabolism studies, food safety analysis (e.g., testing for contamination in herbal teas, honey, and spices), and toxicological investigations. researchgate.netacademictransfer.comacs.org For instance, research has explored how Heliotrine N-oxide is metabolized and its potential to form DNA adducts, which are implicated in genotoxicity. jfda-online.commedchemexpress.com The use of this compound in such studies ensures the reliability and accuracy of the quantitative data generated.

Data Tables

Table 1: Chemical Identity of this compound

Property Value Source
Chemical Name This compound pharmaffiliates.com
Molecular Formula C₁₆H₂₄D₃NO₆ aoac.org
Parent Compound Heliotrine N-oxide pharmaffiliates.com
Parent CAS Number 6209-65-0 cymitquimica.comphytolab.comsigmaaldrich.comnih.gov
Parent Molecular Weight 329.39 g/mol phytolab.comsigmaaldrich.comnih.gov

| Compound Type | Stable Isotope-Labeled Pyrrolizidine Alkaloid N-Oxide | pharmaffiliates.com |

Table 2: Mentioned Compounds

Compound Name Abbreviation Type
Atropine Atp Tropane Alkaloid
Echimidine Em Pyrrolizidine Alkaloid
Echimidine N-oxide EmN Pyrrolizidine Alkaloid N-Oxide
Echinatine En Pyrrolizidine Alkaloid
Echinatine N-oxide EnN Pyrrolizidine Alkaloid N-Oxide
Erucifoline - Pyrrolizidine Alkaloid
Erucifoline N-oxide - Pyrrolizidine Alkaloid N-Oxide
Europine Eu Pyrrolizidine Alkaloid
Europine N-oxide EuN Pyrrolizidine Alkaloid N-Oxide
Heliotrine Ht Pyrrolizidine Alkaloid
Heliotrine N-oxide HtN Pyrrolizidine Alkaloid N-Oxide
This compound - Labeled Pyrrolizidine Alkaloid N-Oxide
Heliosupine Hs Pyrrolizidine Alkaloid
Heliosupine N-oxide HsN Pyrrolizidine Alkaloid N-Oxide
Indicine Ic Pyrrolizidine Alkaloid
Indicine N-oxide IcN Pyrrolizidine Alkaloid N-Oxide
Intermedine Im Pyrrolizidine Alkaloid
Intermedine N-oxide ImN Pyrrolizidine Alkaloid N-Oxide
Jacobine Jb Pyrrolizidine Alkaloid
Jacobine N-oxide JbN Pyrrolizidine Alkaloid N-Oxide
Jaconine Jn Pyrrolizidine Alkaloid
Lasiocarpine Lc Pyrrolizidine Alkaloid
Lasiocarpine N-oxide LcN Pyrrolizidine Alkaloid N-Oxide
Lycopsamine Ly Pyrrolizidine Alkaloid
Lycopsamine N-oxide LyN Pyrrolizidine Alkaloid N-Oxide
Monocrotaline - Pyrrolizidine Alkaloid
Monocrotaline N-oxide - Pyrrolizidine Alkaloid N-Oxide
Retrorsine Rs Pyrrolizidine Alkaloid
Retrorsine N-oxide RsN Pyrrolizidine Alkaloid N-Oxide
Rinderine Rr Pyrrolizidine Alkaloid
Rinderine N-oxide IgN Pyrrolizidine Alkaloid N-Oxide
Scopolamine Scop Tropane Alkaloid
Senecionine Sc Pyrrolizidine Alkaloid
Senecionine N-oxide ScN Pyrrolizidine Alkaloid N-Oxide
Seneciphylline Sp Pyrrolizidine Alkaloid
Seneciphylline N-oxide SpN Pyrrolizidine Alkaloid N-Oxide
Senecivernine Sv Pyrrolizidine Alkaloid
Senecivernine N-oxide SvN Pyrrolizidine Alkaloid N-Oxide
Senkirkine Sk Pyrrolizidine Alkaloid
Spartioidine Sd Pyrrolizidine Alkaloid
Trichodesmine - Pyrrolizidine Alkaloid
Usaramine Us Pyrrolizidine Alkaloid

Properties

Molecular Formula

C₁₆H₂₄D₃NO₆

Molecular Weight

332.41

Synonyms

(2S)-2-Hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic Acid [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester-D3;  _x000B_[1S-[1α,7[R*(S*)],7aα]]-2-Hydroxy-2-(1-methoxyethyl)-3-methylbutanoic Acid (2,3,5,7a-Tetrahydro-1-hydrox

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Heliotrine N Oxide D3

Precursor Selection and Chemical Derivatization for Heliotrine (B1673042) N-Oxide-D3 Synthesis.

The synthesis of Heliotrine N-Oxide-D3 necessitates a strategic selection of precursors that can be efficiently derivatized to incorporate deuterium (B1214612) atoms at a specific location within the target molecule. The biosynthesis of heliotrine provides a logical template for this strategy. The heliotrine molecule is an ester composed of a necine base, heliotridine (B129409), and a necic acid, heliotric acid. Biosynthetic studies have revealed that the necic acid portion of heliotrine is derived from the amino acid L-isoleucine encyclopedia.pubnih.gov. This understanding allows for a synthetic approach where a deuterated version of a precursor to heliotric acid is utilized.

Synthesis of the deuterated necic acid precursor.

Synthesis of the necine base, heliotridine.

Esterification of the deuterated necic acid with heliotridine to form deuterated heliotrine (Heliotrine-D3).

N-oxidation of Heliotrine-D3 to yield the final product, this compound.

This precursor-directed approach is advantageous as it allows for the introduction of the isotopic label at a specific and chemically stable position early in the synthetic route, minimizing the potential for isotopic scrambling in later steps.

Deuteration Methodologies for Pyrrolizidine (B1209537) Alkaloid Core Structures.

The introduction of deuterium into the pyrrolizidine alkaloid core structure can be achieved through several methodologies. The choice of method depends on the desired location of the deuterium atoms, the required level of isotopic enrichment, and the need to maintain the molecule's stereochemistry.

Site-Specific Deuterium Incorporation Techniques.

Site-specific deuteration is crucial for creating isotopically labeled standards with a well-defined mass shift. For this compound, where the label is in the necic acid moiety, the deuteration is accomplished through the use of a deuterated building block in the synthesis.

However, if deuteration of the pyrrolizidine core itself were desired, several techniques could be employed:

Catalytic H/D Exchange: This method involves the use of a metal catalyst (e.g., Palladium on carbon) in the presence of a deuterium source like D2 gas or D2O princeton.edu. The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms at specific positions, often at carbons adjacent to functional groups.

Acid- or Base-Catalyzed Exchange: In some cases, protons on the carbon framework can be exchanged for deuterons under acidic or basic conditions with a deuterated solvent. The lability of the protons dictates the feasibility of this approach.

Reductive Deuteration: This technique involves the reduction of a suitable functional group, such as a ketone or an alkene, using a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). This method is highly specific to the location of the original functional group.

For the synthesis of this compound via a deuterated necic acid, the primary deuteration technique is the use of a deuterated starting material in the synthesis of that acid.

N-Oxidation Procedures for Deuterated Heliotrine Analogues.

The final step in the synthesis of this compound is the N-oxidation of the tertiary nitrogen atom in the deuterated heliotrine molecule. This transformation is a common reaction in alkaloid chemistry and can be achieved using a variety of oxidizing agents.

Common reagents for the N-oxidation of tertiary amines include:

Hydrogen Peroxide (H2O2): This is a cost-effective and environmentally friendly oxidizing agent. The reaction is typically carried out in a protic solvent like methanol (B129727) or water.

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective reagent for N-oxidation, often providing clean and high-yielding reactions. It is typically used in chlorinated solvents like dichloromethane.

Other Peroxy Acids: Other organic peroxy acids can also be employed for this transformation.

The choice of reagent can depend on the presence of other sensitive functional groups in the molecule. For heliotrine, which contains ester and hydroxyl groups, both H2O2 and m-CPBA are generally suitable as they are selective for the oxidation of the more nucleophilic tertiary amine. The reaction conditions are typically mild, proceeding at or below room temperature, which helps to prevent side reactions and degradation of the product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Reagent Typical Conditions Advantages Disadvantages
Hydrogen Peroxide (H2O2) Methanol or water, room temperatureCost-effective, green byproduct (water)Can be slower than other reagents
m-CPBA Dichloromethane, 0 °C to room temperatureHigh reactivity, often clean reactionsByproduct (m-chlorobenzoic acid) needs removal

Isotopic Purity Assessment and Structural Confirmation of this compound.

Following the synthesis, it is essential to rigorously confirm the structure of the final product and determine its isotopic purity. This is achieved through a combination of advanced spectroscopic and spectrometric techniques.

Advanced Spectroscopic and Spectrometric Techniques for Deuterium Content and Positional Verification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for determining the isotopic purity of a labeled compound nih.govresearchgate.netrsc.orgalmacgroup.com. By comparing the mass spectrum of the deuterated compound with that of an unlabeled standard, the degree of deuterium incorporation can be calculated. The mass spectrum will show a distribution of isotopologues (M+0, M+1, M+2, M+3, etc.). The relative intensities of these peaks, after correction for the natural abundance of other isotopes (e.g., 13C), allow for the calculation of the percentage of molecules that contain the desired number of deuterium atoms.

Isotopic Purity Calculation from MS Data: The isotopic purity is determined by analyzing the ion cluster of the molecular ion. The percentage of the D3 isotopologue can be calculated using the following formula, after correcting for natural isotopic abundances: % D3 = [Intensity(M+3) / (Intensity(M+0) + Intensity(M+1) + ...)] * 100

1H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the protons of the trideuteromethyl group will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at that specific site.

2H NMR: Deuterium NMR can be used to directly observe the deuterium signal wikipedia.orghuji.ac.il. A peak in the 2H NMR spectrum at the chemical shift corresponding to the methyl group confirms the presence and chemical environment of the deuterium atoms.

13C NMR: The carbon atom attached to the deuterium atoms (the CD3 group) will show a characteristic multiplet in the 13C NMR spectrum due to C-D coupling. Additionally, there will be an isotopic shift (typically a small upfield shift) compared to the corresponding CH3 group in the unlabeled compound.

2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously confirming the position of the deuterium label cdnsciencepub.comacs.org. By correlating the signals of protons and carbons, the exact location of the deuterated methyl group within the molecular structure can be verified.

Technique Information Obtained Expected Results for this compound
High-Resolution Mass Spectrometry (HRMS) Isotopic distribution and purity.Molecular ion cluster shifted by +3 mass units compared to the unlabeled standard. Calculation of %D3 incorporation.
1H NMR Absence of protons at the labeled site.Disappearance or significant reduction of the methyl proton signal in the necic acid moiety.
2H NMR Direct observation of the deuterium signal.A signal at the chemical shift corresponding to the methyl group.
13C NMR C-D coupling and isotopic shift.A multiplet for the CD3 carbon with an upfield shift compared to the CH3 carbon in the unlabeled compound.
2D NMR (HSQC, HMBC) Connectivity and confirmation of label position.Correlation signals confirming the location of the CD3 group within the heliotric acid moiety.

Advanced Analytical Methodologies Employing Heliotrine N Oxide D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Pyrrolizidine (B1209537) Alkaloid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled analogue of the analyte to the sample prior to any sample processing steps. In the context of pyrrolizidine alkaloid analysis, Heliotrine (B1673042) N-Oxide-D3 serves as an ideal internal standard.

The key advantages of using an isotopically labeled internal standard like Heliotrine N-Oxide-D3 are:

Correction for Analyte Loss: Any loss of the target analyte during sample extraction, cleanup, and analysis will be mirrored by a proportional loss of the isotopically labeled internal standard. Since the standard is added at the beginning of the workflow, it experiences the same processing conditions as the native analyte.

Compensation for Matrix Effects: Complex matrices, such as herbal teas, honey, and biological samples, can cause signal suppression or enhancement in the mass spectrometer's ion source. As the isotopically labeled standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, thus allowing for accurate correction of these effects.

Improved Precision and Accuracy: By normalizing the response of the native analyte to that of the internal standard, IDMS significantly improves the precision and accuracy of the quantification, making it a reference method for many analytical applications.

The quantification in IDMS is based on measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample using a calibration curve prepared with known amounts of the native analyte and a constant amount of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of pyrrolizidine alkaloids due to its high sensitivity, selectivity, and ability to analyze the non-volatile N-oxide forms directly. The use of this compound as an internal standard is integral to achieving accurate and reliable quantification in LC-MS/MS methods.

Sample Preparation and Extraction Protocols for Diverse Matrices

The initial step in the analysis of PAs from any matrix is the efficient extraction of the target compounds. The choice of extraction protocol is highly dependent on the nature of the sample matrix. For most matrices, an acidic extraction is employed to protonate the nitrogen atom of the pyrrolizidine ring, thereby increasing the solubility of the PAs in polar solvents.

Following the initial extraction, a cleanup step is often necessary to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly used technique for this purpose. Mixed-mode cation exchange (MCX) SPE cartridges are particularly effective as they can retain the protonated PAs via cation exchange, while allowing less polar and neutral interfering compounds to be washed away. The retained PAs can then be eluted with a basic solution.

Table 1: Example of a Generic Sample Preparation Protocol for Herbal Matrices

StepProcedure
1. Spiking Add a known amount of this compound internal standard solution to the homogenized sample.
2. Extraction Extract the sample with an acidic solution (e.g., 0.05 M sulfuric acid in 50% methanol) using ultrasonication or shaking.
3. Centrifugation Centrifuge the extract to separate the solid plant material from the liquid supernatant.
4. SPE Cleanup Load the supernatant onto a pre-conditioned MCX SPE cartridge.
5. Washing Wash the cartridge with an acidic solution and then with methanol (B129727) to remove interferences.
6. Elution Elute the PAs from the cartridge using a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
7. Evaporation and Reconstitution Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Chromatographic Separation Parameters and Gradient Elution Optimization

The chromatographic separation of PAs is challenging due to the large number of structurally similar compounds, including many isomers. Reversed-phase liquid chromatography using C18 columns is the most common approach. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, with additives like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency.

Gradient elution is essential to achieve adequate separation of the wide range of PAs with varying polarities within a reasonable analysis time. A typical gradient starts with a high percentage of the aqueous mobile phase to retain the more polar PAs, followed by a gradual increase in the organic solvent content to elute the less polar compounds.

Table 2: Typical LC Gradient for Pyrrolizidine Alkaloid Analysis

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., 0.1% Formic Acid in Methanol)
0.0955
2.0955
10.02080
12.02080
12.1955
15.0955

Tandem Mass Spectrometric Detection and Fragmentation Pathway Analysis for this compound

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the trace-level quantification of PAs. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole.

For this compound, the precursor ion will be the protonated molecule [M+H]⁺. Due to the three deuterium (B1214612) atoms, its mass-to-charge ratio (m/z) will be 3 units higher than that of the non-deuterated Heliotrine N-oxide. The fragmentation of PA N-oxides typically involves the neutral loss of water and the cleavage of the ester bonds. A characteristic fragmentation for N-oxides is the loss of the oxygen atom from the N-oxide group, often observed as a loss of an OH radical.

The fragmentation pathway of this compound is expected to be analogous to that of Heliotrine N-oxide. The primary fragmentation would involve the loss of the side chain and the formation of the necine base fragment. The deuterium atoms are on the methyl group of the heliotridane (B1248650) skeleton, which is generally stable during fragmentation. Therefore, the major product ions will also be shifted by 3 mass units compared to the non-deuterated analogue.

Table 3: Postulated MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound333.2175.1
This compound333.2114.0

Note: These transitions are inferred based on the fragmentation of the non-deuterated Heliotrine N-oxide and would require experimental confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Pyrrolizidine Alkaloid N-Oxide Analysis

While LC-MS/MS is the preferred method for PA analysis, gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the analysis of the free base PAs. However, the analysis of PA N-oxides by GC-MS is more complex due to their low volatility and thermal instability.

Derivatization Strategies for Volatile Heliotrine N-Oxide Analogue Analysis

To make PA N-oxides amenable to GC-MS analysis, a derivatization step is necessary to increase their volatility. A common derivatization technique is trimethylsilylation, which involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.

The derivatization of Heliotrine N-oxide would involve the reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). This reaction converts the hydroxyl groups on the necine base and the side chain into their corresponding TMS ethers. The resulting TMS derivative of Heliotrine N-oxide is more volatile and can be readily analyzed by GC-MS. It has been reported that trimethylsilyl derivatization of heliotrine-N-oxide can produce two different derivatives depending on the reaction conditions. nih.gov

The use of this compound as an internal standard in this GC-MS approach would follow the same principles of isotope dilution, with the deuterated standard being subjected to the same derivatization process as the native analytes. The mass spectrum of the derivatized this compound would show a molecular ion and fragment ions that are 3 mass units higher than the corresponding non-deuterated derivative, allowing for its selective detection and use for quantification.

GC-MS Performance Characteristics and Optimization for Deuterated Standards

Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges for the analysis of pyrrolizidine alkaloid N-oxides (PANOs), including this compound. Due to their low volatility and thermal instability, PANOs cannot be directly analyzed using GC-MS mdpi.com. Consequently, a chemical modification step is required. This typically involves a reduction of the N-oxide to its corresponding tertiary PA (heliotrine), followed by derivatization to increase volatility and thermal stability.

A common derivatization agent is heptafluorobutyric anhydride (B1165640) (HFBA), which converts the necine backbone structures into more volatile esters suitable for GC analysis researchgate.net. The optimization of GC-MS performance for these derivatized deuterated standards focuses on several key parameters:

Injector Temperature: Optimization is crucial to ensure efficient volatilization of the derivatized standard without causing thermal degradation.

GC Oven Temperature Program: A carefully controlled temperature ramp is essential to achieve chromatographic separation of the target analytes from matrix components and other PA isomers.

MS Ion Source and Quadrupole Temperatures: These must be optimized to maximize ionization efficiency and reduce in-source fragmentation, ensuring a strong molecular ion signal for the derivatized standard.

Selected Ion Monitoring (SIM): For quantification, the MS is typically operated in SIM mode, monitoring specific, characteristic ions of the derivatized this compound and the corresponding non-labeled analytes. This enhances sensitivity and selectivity by filtering out background noise. For example, a specific quantification ion (e.g., m/z 334) would be monitored for the derivatized heliotridine-type PAs researchgate.net.

The performance of the deuterated standard is evaluated by its ability to co-elute with the target analyte and provide a consistent, reproducible signal across a range of concentrations and matrices.

Method Validation and Quality Assurance Protocols for Pyrrolizidine Alkaloid Quantification

Method validation is a critical requirement to ensure that an analytical method for PA quantification is reliable, reproducible, and fit for its intended purpose. The use of this compound as an internal standard is an integral part of the validation process, helping to demonstrate the method's performance characteristics.

Assessment of Linearity, Accuracy, and Precision

The validation process rigorously assesses the method's linearity, accuracy, and precision to guarantee dependable quantitative results. nih.govresearchgate.net

Linearity: This is established by analyzing a series of calibration standards over a defined concentration range (e.g., 0.05 to 100 µg/L) nih.gov. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. The linearity is considered acceptable if the coefficient of determination (R²) is greater than 0.99 researchgate.netnih.govshimadzu.com.

Accuracy: Accuracy is typically evaluated through recovery studies. Blank matrix samples (e.g., honey, tea) are spiked with known concentrations of PAs at multiple levels (low, medium, and high) and analyzed nih.gov. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. Acceptable recovery ranges are often set between 70% and 120%, though in some cases, a broader range of 50-130% may be accepted if precision criteria are met aoac.org.

Precision: Precision measures the closeness of agreement between independent test results. It is assessed at two levels:

Repeatability (Intra-day precision): The variation observed when the same sample is analyzed multiple times by the same operator on the same instrument within a short time frame aoac.org.

Reproducibility (Inter-day precision): The variation observed when the same sample is analyzed in a laboratory over a longer period, often by different operators or on different instruments. Precision is expressed as the relative standard deviation (RSD), with values typically required to be below 15% or 20% researchgate.netnih.govsigmaaldrich.com.

Table 1: Representative Method Performance Characteristics for PA Quantification

ParameterTypical Acceptance CriterionReference Value Example
Linearity (R²)> 0.990.9920 to 0.9999 nih.gov
Accuracy (Recovery)70 - 120%64.5 - 112.2% in various matrices nih.gov
Precision (RSD)< 20%3.9 - 8.6% (Repeatability) researchgate.net
10.6 - 17.8% (Reproducibility) researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the analytical method is defined by its limits of detection (LOD) and quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. It is often calculated based on a signal-to-noise ratio of ≥3.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable levels of precision and accuracy aoac.org. For PA analysis, the LOQ is a critical performance characteristic, as regulatory limits are often set at very low levels (µg/kg). The LOQ can vary significantly depending on the analyte and the complexity of the sample matrix.

Table 2: Example LOQ Values for Pyrrolizidine Alkaloids in Different Matrices

MatrixAnalyte TypeExample LOQ (µg/kg)
HoneyIndividual PAs1.0 researchgate.net
TeaIndividual PAs0.05 - 2.5 nih.gov
MilkIndividual PAs0.05 - 2.5 nih.gov
Herbal Infusions (Aqueous)Individual PAs≤0.15 aoac.org

Evaluation of Matrix Effects and Interferences

Complex sample matrices, such as herbal teas or honey, contain numerous co-extracted compounds that can interfere with the ionization of target analytes in the mass spectrometer source, leading to signal suppression or enhancement. This phenomenon is known as the matrix effect.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Because the internal standard is chemically identical to the analyte, it experiences the same signal suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by the matrix is effectively normalized.

The evaluation of matrix effects is often performed by comparing the response of an analyte in a pure solvent standard to its response in a matrix-spiked standard. Additionally, the use of matrix-matched calibration curves, where standards are prepared in blank sample extracts, is a common practice to counteract matrix effects and ensure accurate quantification shimadzu.com.

Stability Studies of this compound in Analytical Standards and Sample Extracts

Ensuring the stability of the internal standard is a crucial aspect of quality assurance. Stability studies are conducted to confirm that this compound does not degrade during storage or sample processing, which would compromise the accuracy of the quantitative results.

These studies typically involve:

Stock Solution Stability: The stability of the this compound stock solution is assessed over time under specified storage conditions, which are commonly at -20°C to minimize degradation .

Post-preparative Stability: The stability of the internal standard in processed sample extracts is evaluated. This ensures that the standard remains stable in the final extract solution while awaiting instrumental analysis, for instance, in an autosampler.

The concentration of the standard is monitored at regular intervals, and any significant deviation from the initial concentration indicates instability. These studies define the appropriate storage conditions and maximum allowable storage times for both stock solutions and prepared samples, ensuring the integrity of the quantitative data throughout the analytical workflow.

Applications of Heliotrine N Oxide D3 in Biochemical and Environmental Pathway Elucidation

Tracing Metabolic Pathways of Pyrrolizidine (B1209537) Alkaloids in In Vitro Systems

The use of Heliotrine (B1673042) N-oxide-d3 is pivotal in elucidating the biotransformation of pyrrolizidine alkaloids in controlled laboratory settings. These in vitro systems, often utilizing liver microsomes or hepatocytes, allow researchers to study the metabolic fate of PAs in a simplified and controlled environment.

The N-oxidation of pyrrolizidine alkaloids is a critical metabolic step, often considered a detoxification pathway. This process is primarily mediated by cytochrome P450 (CYP) monooxygenases in the liver. researchgate.net The use of Heliotrine N-oxide-d3 can help in meticulously tracing this enzymatic conversion. By introducing a known quantity of the labeled compound into an in vitro system, researchers can monitor its conversion to the corresponding tertiary amine, heliotrine-d3, and other downstream metabolites.

The stable isotope label allows for the unambiguous identification of metabolites derived from this compound using mass spectrometry. This enables the precise measurement of enzymatic kinetics and the identification of transient intermediates that might otherwise be difficult to detect. For instance, the ratio of N-oxide to pyrrolic metabolites can vary depending on the specific PA structure, with open diester PAs generally showing a higher ratio of N-oxidation. nih.gov Studies with hepatic microsomes have shown that the pathways of N-oxide formation and the generation of toxic pyrrolic metabolites appear to be independent. nih.gov

The biotransformation of PA N-oxides back to their parent PAs can be mediated by both intestinal microbiota and hepatic CYPs, particularly CYP1A2 and CYP2D6. researchgate.net The resulting PAs are then metabolically activated by hepatic CYPs to form reactive dehydropyrrolizidine alkaloids (DHPAs), which can bind to cellular proteins and exert toxicity. researchgate.net The use of this compound would be instrumental in quantifying the extent of this retro-reduction and subsequent bioactivation.

The biosynthesis of pyrrolizidine alkaloids in plants is a complex process that begins with the amino acid arginine. nih.gov While the general pathway is understood, the precise sequence of enzymatic reactions and the regulation of these pathways are still areas of active research. Isotope labeling is a fundamental technique for these investigations. nih.gov

By feeding plants with a labeled precursor like this compound, researchers can trace its incorporation into other alkaloids and related metabolites. This allows for the mapping of biosynthetic grids and the identification of key enzymes and intermediates. The deuterium (B1214612) label provides a clear signal that can be followed through various metabolic transformations within the plant tissues. This approach has been successfully used with other labeled precursors to elucidate the formation of the necine base and necic acid moieties of PAs. nih.gov

Phytochemical and Plant Metabolic Profiling Studies

This compound is an essential tool for the accurate analysis of pyrrolizidine alkaloids in plant materials. Its use in phytochemical and metabolic profiling studies allows for a better understanding of the distribution and accumulation of these toxic compounds in various plant species.

The accurate quantification of PAs and their N-oxides in botanical tissues is crucial for assessing the risk they pose to human and animal health. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for this purpose. mdpi.comnih.govshimadzu.com The use of isotopically labeled internal standards is the gold standard for achieving accurate and precise quantification with these methods.

This compound, with its known concentration and isotopic purity, is an ideal internal standard for the analysis of heliotrine N-oxide and other related PAs. lcms.cz It is added to the sample at the beginning of the analytical procedure and compensates for any loss of the analyte during sample preparation and for variations in the instrument's response. This isotope dilution mass spectrometry approach ensures high accuracy and reproducibility of the results.

Table 1: Application of this compound in Quantitative Analysis

Analytical Parameter Role of this compound Benefit
Quantification Internal Standard Corrects for matrix effects and variations in instrument response, leading to higher accuracy and precision. lcms.cz
Method Validation Spike Recovery Used to assess the efficiency of the extraction and clean-up procedures.

| Limit of Detection | Signal-to-Noise | Helps in establishing the lowest concentration of the analyte that can be reliably detected. |

Understanding how pyrrolizidine alkaloids are distributed and accumulated within different parts of a plant is important for both ecological studies and for ensuring the safety of herbal products. Heliotropium species, for example, are known to produce a complex mixture of PAs, with the highest concentrations often found in the inflorescences. tandfonline.com

By applying this compound to a specific part of a plant, such as the roots or leaves, researchers can trace its translocation and accumulation in other tissues. This provides valuable insights into the plant's internal transport mechanisms for these alkaloids. Such studies can reveal whether PAs are synthesized in one part of the plant and then transported to another for storage or defense. For instance, studies have shown that PA content can vary significantly between field-grown and greenhouse-grown plants of the same species. researchgate.net

Environmental Fate and Transport Research

The presence of pyrrolizidine alkaloids in the environment is a growing concern, as they can contaminate soil, water, and subsequently, non-PA-producing plants. mdpi.comnih.govvri.lv Understanding the environmental fate and transport of these toxins is essential for assessing and mitigating these risks.

The use of isotopically labeled compounds like this compound is a powerful technique for these environmental studies. By introducing the labeled compound into a controlled soil or water system, researchers can track its movement, degradation, and potential uptake by other organisms. The deuterium label allows for the sensitive and specific detection of the compound and its degradation products against a complex environmental background.

Studies have shown that the leaching of PAs from decaying plant material is a significant route of environmental contamination. mdpi.comnih.govresearchgate.net The mobility of PAs in soil is influenced by their chemical structure and the properties of the soil, such as pH and organic matter content. mdpi.comnih.govresearchgate.net N-oxides, being more water-soluble, tend to be more mobile. mdpi.comnih.gov this compound could be used to precisely quantify these processes and to study the potential for conversion between the N-oxide and the free base form in different soil types. mdpi.comnih.gov

Degradation and Transformation Studies in Environmental Matrices

Pyrrolizidine alkaloids can be introduced into the environment through the decomposition of PA-producing plants, potentially contaminating soil and water systems. Understanding the persistence, degradation, and transformation of these compounds in environmental matrices is vital for assessing ecological risk.

This compound plays a critical role in these investigations. In studies designed to track the fate of Heliotrine N-oxide in soil or water, a known quantity of this compound is added to the environmental samples at the beginning of the analytical process. As the samples are processed and analyzed, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), any loss of the target analyte (Heliotrine N-oxide) during extraction or ionization is mirrored by a proportional loss of the internal standard (this compound) nih.govcarlroth.com. By comparing the signal of the analyte to the signal of the known quantity of the internal standard, researchers can accurately determine the concentration of Heliotrine N-oxide remaining over time, thus mapping its degradation curve.

Research has shown that the stability and extractability of PAs in environmental matrices can be highly dependent on factors like pH. For instance, in water samples, the recovery of many PA N-oxides, including Heliotrine N-oxide, is significantly higher at a low pH, whereas recovery decreases dramatically as the pH increases researchgate.net. This suggests that in more alkaline environments, these compounds may degrade or be transformed more rapidly. The use of this compound allows for precise measurement of these transformations.

A study developing and validating a UPLC-MS/MS method for quantifying PAs in environmental samples reported for the first time the presence of 15 different PAs in soil and surface water in Denmark, demonstrating the importance of such analytical tools for environmental monitoring researchgate.netrsc.org.

Table 1: Concentration of Pyrrolizidine Alkaloids in Environmental Samples

Environmental MatrixAnalyte TypeConcentration Range Reported (µg/kg for soil, µg/L for water)Reference
SoilTotal Pyrrolizidine Alkaloids3–1349 µg/kg researchgate.netrsc.org
Surface WaterTotal Pyrrolizidine Alkaloids4–270 µg/L researchgate.netrsc.org

Contaminant Monitoring and Transfer Rate Investigations in Food and Feed Matrices

The contamination of the human food supply and animal feed with pyrrolizidine alkaloids is a significant public health concern due to the genotoxic and carcinogenic properties of some of these compounds food.gov.uk. PAs can enter the food chain when PA-producing weeds are accidentally co-harvested with agricultural crops, leading to contamination of products such as teas, herbal infusions, honey, and grains tandfonline.comnih.gov.

Accurate monitoring of PA levels in these matrices is essential for regulatory enforcement and consumer safety. This compound is employed as an internal standard in validated analytical methods, such as LC-MS/MS, to quantify Heliotrine N-oxide and other PAs in diverse and complex food and feed samples researchgate.netwur.nlbund.dewaters.com. The complexity of these matrices can cause significant signal suppression or enhancement in the mass spectrometer; the co-eluting, chemically identical internal standard experiences the same effects, allowing for reliable correction of the final quantitative result lcms.cz.

Furthermore, this compound is crucial for investigating the transfer or carry-over rates of PAs from contaminated animal feed to animal-derived products like milk, meat, and eggs. In these studies, livestock are fed a diet containing a known amount of PAs. Subsequently, the resulting animal products are analyzed for PA content. By using this compound as an internal standard, researchers can accurately quantify the low levels of PAs that may be present, thereby determining the transfer rate.

Eggs : Laying hens fed a diet containing 21.7 mg/kg of total PAs from common heliotrope (which contains heliotrine) resulted in steady-state PA levels of 36 µg/kg in eggs tandfonline.comnih.gov.

Meat : In ruminants, ruminal metabolism plays a crucial role in detoxifying PAs, leading to a low transfer of the parent compounds into muscle tissue uni-giessen.de.

Table 2: Research Findings on Pyrrolizidine Alkaloid Contamination and Transfer

MatrixFindingConcentration / RateReference
Tea (various)Contamination LevelUp to 5,647 µg/kg nih.gov
HoneyContamination LevelMean value of ~10 µg/kg nih.gov
Animal Feed (containing Common Heliotrope)PA Concentration21.7 mg/kg tandfonline.comnih.gov
Eggs (from hens consuming contaminated feed)Resulting PA Concentration36 µg/kg tandfonline.comnih.gov
Feed to Milk (Dairy Cows)Overall Carry-Over Rate~0.1% nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for Deuterated Pyrrolizidine Alkaloid N Oxide Research

Development of Novel Analytical Platforms with Enhanced Sensitivity and Throughput

Future research will likely focus on the development of more advanced analytical platforms for the detection and quantification of pyrrolizidine (B1209537) alkaloids. This includes the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), which offers enhanced sensitivity and selectivity. mdpi.com These advanced techniques will enable the detection of trace levels of PAs in complex matrices and the identification of novel or unexpected alkaloids.

Expansion of Deuterated Pyrrolizidine Alkaloid and N-Oxide Libraries for Comprehensive Analysis

A significant challenge in PA analysis is the vast number of structurally diverse alkaloids, with over 660 identified so far. phytolab.com To improve the accuracy and comprehensiveness of analytical methods, there is a need to expand the libraries of available deuterated internal standards. The synthesis of a wider range of deuterated PAs and PANOs will allow for more accurate quantification of a greater number of these compounds, leading to a more complete risk assessment.

Integration of Multi-Omics Approaches in Pyrrolizidine Alkaloid Pathway Research

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, holds great promise for advancing our understanding of pyrrolizidine alkaloid biosynthesis and regulation in plants. researchgate.netresearchgate.net By combining these different "omics" datasets, researchers can identify the genes, enzymes, and regulatory networks involved in the production of these alkaloids. nih.gov This knowledge could potentially be used to develop strategies for reducing the PA content in crops and preventing their entry into the food chain.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting and quantifying Heliotrine N-Oxide-D³ in biological matrices?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Heliotrine N-Oxide-D³ itself) to enhance specificity and minimize matrix effects. Calibration curves should be validated using isotopically labeled analogs to account for recovery variations . Ensure alignment with guidelines for spectral data consistency, including baseline resolution of peaks and proper chemical shift referencing in NMR for structural confirmation .

Q. How can researchers optimize the synthesis of Heliotrine N-Oxide-D³ for reproducibility?

  • Answer : Follow stepwise synthetic protocols with detailed documentation of reaction conditions (e.g., molar ratios, solvent systems, and purification techniques). Use high-resolution mass spectrometry (HRMS) and elemental analysis to verify isotopic purity. Cross-reference synthetic procedures with standardized databases like NIST Chemistry WebBook for structural validation . Reproducibility requires strict adherence to hazard protocols for handling toxic intermediates .

Q. What stability studies are critical for Heliotrine N-Oxide-D³ in long-term storage?

  • Answer : Conduct accelerated stability testing under varying temperatures, pH, and light exposure. Use deuterium-labeled controls to distinguish degradation products from native analogs. Data should include kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Label storage vials with NEMSIS-compliant identifiers to ensure traceability .

Advanced Research Questions

Q. How can contradictory data on Heliotrine N-Oxide-D³’s metabolic pathways be resolved?

  • Answer : Apply mixed-methods analysis combining quantitative pharmacokinetic models (e.g., compartmental analysis) with qualitative metabolomic profiling (e.g., HRMS/MS networking). Cross-validate findings using isotopic tracing to track D³-labeled metabolites. Address contradictions by re-examining enzyme kinetics (e.g., cytochrome P450 isoforms) and controlling for interspecies variability .

Q. What experimental designs are effective for comparative studies of Heliotrine N-Oxide-D³ and non-deuterated analogs?

  • Answer : Use a crossover study design with matched biological samples to compare pharmacokinetic parameters (e.g., AUC, half-life). Employ deuterium isotope effects (DIE) analysis to quantify differences in metabolic rates. Ensure blinding during data collection to reduce bias, and apply multivariate statistics (e.g., PCA) to isolate isotope-specific variances .

Q. How can researchers integrate Heliotrine N-Oxide-D³ into mechanistic studies of toxicity?

  • Answer : Combine in vitro cytotoxicity assays (e.g., mitochondrial membrane potential assays) with deuterium-assisted imaging techniques (e.g., MALDI-TOF) to localize metabolites in tissues. Use computational docking simulations to predict binding affinities of D³-labeled derivatives versus native compounds. Validate hypotheses through dose-response studies in transgenic models .

Q. What strategies address gaps in the literature on Heliotrine N-Oxide-D³’s environmental persistence?

  • Answer : Deploy environmental fate modeling paired with isotopic enrichment factor (IEF) analysis to track degradation pathways in soil/water systems. Collaborate with ecotoxicology databases to cross-reference bioaccumulation data. Prioritize studies that align with OECD guidelines for chemical persistence testing .

Methodological Considerations

  • Data Analysis : Use tools that allow mathematical manipulation of raw data (e.g., calculating metabolite ratios or normalizing to internal standards) while maintaining NEMSIS-compliant labeling for transparency .
  • Literature Review : Systematically review foundational papers on pyrrolizidine alkaloids and deuterated analogs, focusing on journals with stringent spectral data requirements (e.g., Organic Letters) .
  • Hypothesis Testing : Justify research questions by citing gaps in deuterium isotope applications, such as understudied metabolic intermediates or unexplored toxicological endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.